
ERK1/2 inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ERK1/2 inhibitor 1 is a compound designed to inhibit the activity of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is often associated with various cancers, making ERK1/2 inhibitors valuable in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ERK1/2 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary depending on the desired structural features of the inhibitor. Commonly, the synthesis starts with the preparation of a core scaffold, followed by functionalization through various organic reactions such as nucleophilic substitution, amide coupling, and cyclization .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, use of efficient catalysts, and implementation of robust purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: ERK1/2 inhibitor 1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
ERK1/2 inhibitor 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular processes.
Biology: Employed in cell-based assays to investigate the effects of ERK1/2 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated MAPK signaling, such as melanoma and colorectal cancer.
Industry: Utilized in drug discovery and development programs to identify and optimize new ERK1/2 inhibitors with improved efficacy and safety profiles
Mécanisme D'action
ERK1/2 inhibitor 1 can be compared with other similar compounds, such as:
Ulixertinib: A selective ERK1/2 inhibitor with potent antitumor activity.
GDC-0994: An oral ERK1/2 inhibitor with good pharmacokinetic properties and acceptable safety profile.
Compound 27: A dual-mechanism ERK1/2 inhibitor that inhibits both catalytic activity and phosphorylation by MEK
Uniqueness: this compound is unique due to its dual mechanism of action, which not only inhibits the catalytic activity of ERK1/2 but also prevents their activating phosphorylation. This dual inhibition results in more effective suppression of the MAPK pathway and enhanced antitumor efficacy compared to inhibitors that target only one aspect of ERK1/2 activity .
Comparaison Avec Des Composés Similaires
- Ulixertinib
- GDC-0994
- Compound 27
Propriétés
IUPAC Name |
(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-2-hydroxy-1-(3-methylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN5O4/c1-17-4-3-5-19(12-17)25(16-36)33-27(37)18(2)35-15-21-7-6-20(13-23(21)28(35)38)26-24(30)14-31-29(34-26)32-22-8-10-39-11-9-22/h3-7,12-14,18,22,25,36H,8-11,15-16H2,1-2H3,(H,33,37)(H,31,32,34)/t18-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJEECXVUMYMF-IQGLISFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)NC(=O)C(C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CO)NC(=O)[C@@H](C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2406970.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)
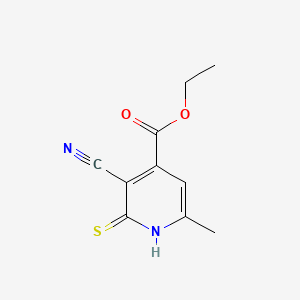
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)
![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)
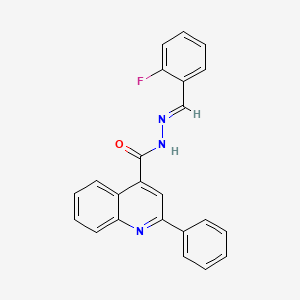
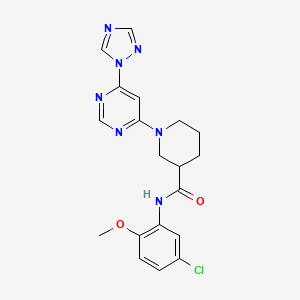
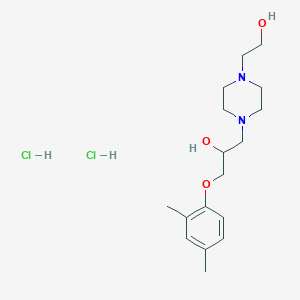
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)

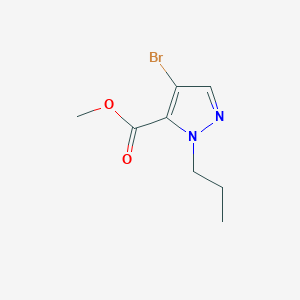
![1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol](/img/structure/B2406993.png)
